Cas no 1154740-49-4 (5-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine)
5-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine Chemical and Physical Properties
Names and Identifiers
-
- 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
- (5-METHYL-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZIN-6-YL)BORONIC ACID PINACOL ESTER
- 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine
- 5-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine
-
- MDL: MFCD22627856
- Inchi: 1S/C15H22BNO3/c1-10-11(6-7-12-13(10)17-8-9-18-12)16-19-14(2,3)15(4,5)20-16/h6-7,17H,8-9H2,1-5H3
- InChI Key: WHWFESPNQFGHRW-UHFFFAOYSA-N
- SMILES: O1B(C2=CC=C3C(=C2C)NCCO3)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 275.1692737 g/mol
- Monoisotopic Mass: 275.1692737 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 358
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 275.15
- Topological Polar Surface Area: 39.7
5-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019100741-1g |
(5-Methyl-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)boronic acid pinacol ester |
1154740-49-4 | 95% | 1g |
$774.86 | 2023-09-04 | |
| Alichem | A019100741-5g |
(5-Methyl-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)boronic acid pinacol ester |
1154740-49-4 | 95% | 5g |
$2685.90 | 2023-09-04 | |
| Chemenu | CM205187-1g |
5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine |
1154740-49-4 | 95%+ | 1g |
$1004 | 2023-11-24 | |
| abcr | AB481052-250 mg |
(5-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid pinacol ester |
1154740-49-4 | 250mg |
€516.60 | 2023-04-20 | ||
| abcr | AB481052-1 g |
(5-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid pinacol ester |
1154740-49-4 | 1g |
€1,210.60 | 2023-04-20 | ||
| eNovation Chemicals LLC | Y1264395-250mg |
5-Methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine |
1154740-49-4 | 95% | 250mg |
$825 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1264395-1g |
5-Methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine |
1154740-49-4 | 95% | 1g |
$1995 | 2024-06-07 | |
| Chemenu | CM205187-1g |
5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine |
1154740-49-4 | 95 % | 1g |
$724 | 2021-08-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10762-100MG |
5-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine |
1154740-49-4 | 95% | 100MG |
¥ 1,174.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10762-250MG |
5-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine |
1154740-49-4 | 95% | 250MG |
¥ 1,874.00 | 2023-04-05 |
5-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine Suppliers
5-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine Related Literature
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 5-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine
Introduction to 5-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine (CAS No. 1154740-49-4)
5-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine, identified by its CAS number 1154740-49-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of benzo[1,4]oxazines, a heterocyclic structure known for its broad spectrum of biological activities. The presence of a boronic ester moiety at the 6-position and a methyl substituent at the 5-position enhances its utility in synthetic applications, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.
The structural framework of 5-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine incorporates a highly stable boronate ester derived from tetramethyl-[1,3,2]dioxaborolane, which is renowned for its resistance to hydrolysis under ambient conditions. This stability makes it an ideal reagent for palladium-catalyzed coupling reactions, enabling the construction of complex molecular architectures with high precision. The benzo[1,4]oxazine core itself is a privileged scaffold in drug discovery due to its ability to engage with various biological targets.
In recent years, there has been a surge in research focused on the development of novel heterocycles as pharmacophores. Among these, benzo[1,4]oxazines have demonstrated remarkable potential in modulating biological pathways associated with inflammation, neurodegeneration, and cancer. The compound 5-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine has been explored as a key intermediate in synthesizing derivatives with enhanced bioactivity. Its boronic ester functionality allows for facile modification through cross-coupling strategies.
One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The boronate ester group can be coupled with aryl or vinyl halides via Suzuki-Miyaura reactions to generate diverse arylated benzo[1,4]oxazines. These derivatives have been investigated for their antimicrobial and anti-inflammatory properties. For instance, studies have shown that certain benzo[1,4]oxazine derivatives exhibit inhibitory effects on enzymes such as lipoxygenase and cyclooxygenase (COX), which are pivotal in inflammatory responses.
The incorporation of the tetramethyl-[1,3,2]dioxaborolane moiety enhances the reactivity and stability of the boronic ester under various reaction conditions. This modification is particularly advantageous when working with sensitive substrates or under harsh conditions that might otherwise lead to decomposition or side reactions. The methyl group at the 5-position further fine-tunes the electronic properties of the molecule.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with biological targets with greater accuracy. Molecular docking studies have revealed that derivatives of 5-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]-dioxaborolan-2-yI)-3,4-dihydro-2H-benzo[1,4]-oxazine can interact with proteins involved in cancer signaling pathways such as PI3K and MAPK. These interactions suggest potential therapeutic applications in oncology.
The synthesis of 5-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]-dioxaborolan-2-yI)-3,4-dihydro-2H-benzo[1,4]-oxazine involves multi-step organic transformations starting from commercially available precursors. The key steps include functionalization at the boronate ester position followed by ring closure to form the benzo[1,4]-oxazine core. Recent improvements in catalytic systems have streamlined these processes significantly.
In conclusion, 5-methyl-6-(۴،۴،۵،۵-tetramethyl-[۱،۳،۲]-dioxaborolan-۲-yI)-۳،۴-dihydro-۲H-benzo[۱،۴]-oxazine (CAS No. 11547۴0-۴۹-۴) represents a valuable building block in pharmaceutical research due to its structural features and synthetic utility. Its application in generating novel bioactive molecules continues to drive innovation in drug discovery programs aimed at addressing critical unmet medical needs.
1154740-49-4 (5-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)